molecular formula C7H6ClIO B183460 (5-Chloro-2-iodophenyl)methanol CAS No. 82386-90-1

(5-Chloro-2-iodophenyl)methanol

Cat. No. B183460
CAS No.: 82386-90-1
M. Wt: 268.48 g/mol
InChI Key: MGLGJZWGRMOAJS-UHFFFAOYSA-N
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Patent
US06515011B2

Procedure details

Borane methylsulfide (7.3 mL, 73 mmol) was added to a stirred solution of 5-chloro-2-iodobenzoic acid (17.17 g, 60.79 mmol) in THF (40 mL) and trimethylborate (20 mL), maintaining the internal temperature at 20-25° C. After 16 h methanol (8.87 mL, 0.219 mol) was added cautiously and the solution was evaporated in vacuo, azeotroping with methanol (3×50 mL). The resulting solid was recrystallized (hexanes/ethyl acetate, 5:1, 120 mL) to give 5-chloro-2-iodobenzyl alcohol (12.2 g): 1H NMR (CDCl3, 400 MHz) δ 2.00 (br s, 1H), 4.64 (s, 2H), 7.00 (dd, J=2.6, 8.4 Hz, 1H), 7.49 (d, J=2.4, 1H), 7.72 (d, J=8.2 Hz, 1H).
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
17.17 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.87 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CSC.B.[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([I:15])=[C:10]([CH:14]=1)[C:11](O)=[O:12].CO>C1COCC1.COB(OC)OC>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([I:15])=[C:10]([CH:14]=1)[CH2:11][OH:12] |f:0.1|

Inputs

Step One
Name
Quantity
7.3 mL
Type
reactant
Smiles
CSC.B
Name
Quantity
17.17 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)I
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
COB(OC)OC
Step Two
Name
Quantity
8.87 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroping with methanol (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized (hexanes/ethyl acetate, 5:1, 120 mL)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(CO)C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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